molecular formula C15H12BrClO3S B2986526 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone CAS No. 331460-27-6

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone

Cat. No.: B2986526
CAS No.: 331460-27-6
M. Wt: 387.67
InChI Key: PAYZHROFSRBWAX-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is a chemical compound with the molecular formula C15H12BrClO3S and a molecular weight of 387.682 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to phenyl rings, making it a valuable compound in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorophenylpropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl ketone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, alcohols, or amines .

Scientific Research Applications

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is unique due to the presence of both bromine and chlorine atoms on its phenyl rings. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYZHROFSRBWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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